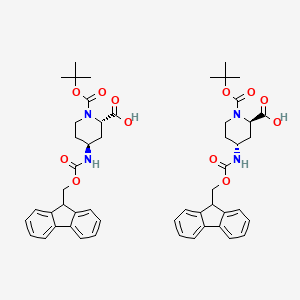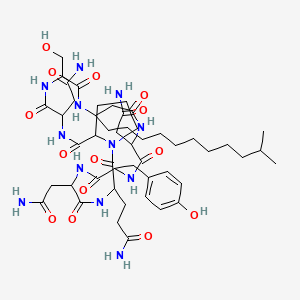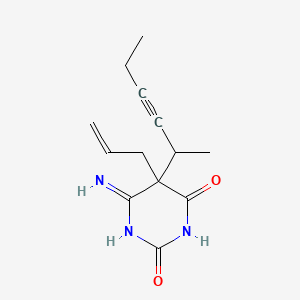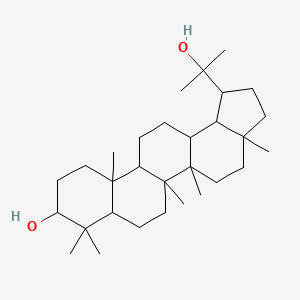![molecular formula C44H38N8Ni-2 B12297134 nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12297134.png)
nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline is a complex organometallic compound. This compound features a nickel ion coordinated with a hexahydroporphyrin structure, which is further substituted with aminophenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline typically involves the coordination of nickel ions with a pre-synthesized hexahydroporphyrin ligand. The hexahydroporphyrin ligand is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions. The aminophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the hexahydroporphyrin ligand followed by its coordination with nickel ions. The process requires stringent control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The aminophenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including sensors and electronic devices.
Mécanisme D'action
The mechanism of action of nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline involves its interaction with molecular targets through coordination chemistry. The nickel ion can coordinate with various biomolecules, altering their structure and function. The aminophenyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity. The pathways involved include electron transfer processes and the generation of reactive oxygen species, which can induce cellular damage in targeted applications.
Comparaison Avec Des Composés Similaires
Nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline can be compared with other nickel-porphyrin complexes. Similar compounds include:
Nickel(2+);tetraphenylporphyrin: Lacks the aminophenyl substitutions, resulting in different electronic properties and reactivity.
Nickel(2+);octaethylporphyrin: Features ethyl groups instead of aminophenyl groups, affecting its solubility and interaction with biomolecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C44H38N8Ni-2 |
|---|---|
Poids moléculaire |
737.5 g/mol |
Nom IUPAC |
nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline |
InChI |
InChI=1S/C44H38N8.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-17,19,22,24,34,37H,18,20-21,23,45-48H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-; |
Clé InChI |
FQLZOCMGTQCHOG-RZRDJKQOSA-N |
SMILES isomérique |
C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=C(C=C6)N)/C=C5)/C7=CC=C(C=C7)N)CC4)/C8=CC=C(C=C8)N)/C9=CC=C(C=C9)N)/C1.[Ni+2] |
SMILES canonique |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=C(C=C6)N)[N-]5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12297055.png)
![(3S,alphaR)-3-[[(R)-Amino(4-hydroxyphenyl)acetyl]amino]-alpha-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid](/img/structure/B12297058.png)


![3-Methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12297083.png)
![6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride](/img/structure/B12297089.png)

![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B12297106.png)
![cyclo[DL-Leu-DL-Leu-DL-Pro-DL-Pro-DL-Phe-DL-Phe-DL-Leu-DL-Val-DL-xiIle]](/img/structure/B12297113.png)


![(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B12297139.png)
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)

